molecular formula C6H5BrCl2FN B3031234 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride CAS No. 2089381-51-9

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride

Cat. No.: B3031234
CAS No.: 2089381-51-9
M. Wt: 260.92
InChI Key: YQMQBMGSEQNSHO-UHFFFAOYSA-N
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Description

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, also known as 3-BCF-5-Fluoropyridine, is an organic compound used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colorless, crystalline solid that is soluble in water and alcohols. 3-BCF-5-Fluoropyridine is primarily used as an intermediate in the synthesis of other compounds, and it has been studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Tumor Uptake Studies

A synthesis involving 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, including their radiolabeled analogues, has been developed. These compounds, after being injected into mice with Lewis lung tumors, showed a rapid excretion and minimal tumor uptake. This research indicates the potential of such compounds, including those related to 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, in tumor imaging or targeted therapy due to their in vivo stability and interactions at the cellular level (Mercer et al., 1989).

Metabolic Pathways and Excretion Studies

The in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was studied in rats, revealing complex metabolic pathways leading to various metabolites. This research provides insights into the metabolic fate of halogenated compounds, which could be relevant for understanding the biotransformation and detoxification pathways of this compound and similar compounds (Kanamori et al., 2002).

Comparative Pharmacokinetics

Studies comparing the pharmacokinetic properties and serotonergic effects of various halogenated amphetamines provide a framework for understanding the impact of different halogen substitutions on drug behavior. This knowledge can be applied to predict the biological activity and potential therapeutic applications of this compound, based on its halogenation pattern (Fuller et al., 1975).

Metallation and Chemical Reactivity

Research on the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, highlights the regioselectivity and chemical reactivity of such compounds. This information is crucial for the design and synthesis of novel compounds based on the chemical framework of this compound for various scientific and industrial applications (Marsais & Quéguiner, 1983).

Antitumor Activity and DNA Incorporation

The synthesis and validation of bromofluorodeoxyuridine, a compound structurally related to this compound, demonstrate its potential as a proliferation marker. This compound's ability to be incorporated into DNA and its effects on tumor proliferation and treatment assessment could guide the development of this compound-based drugs for cancer therapy (Lu et al., 2000).

Safety and Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Therefore, the study and application of such compounds, including 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, have significant potential for future research and development .

Properties

IUPAC Name

3-bromo-4-(chloromethyl)-5-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-5-2-10-3-6(9)4(5)1-8;/h2-3H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMQBMGSEQNSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089381-51-9
Record name Pyridine, 3-bromo-4-(chloromethyl)-5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089381-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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